molecular formula C8H10OSe B12579186 [(Methaneseleninyl)methyl]benzene CAS No. 185519-60-2

[(Methaneseleninyl)methyl]benzene

Cat. No.: B12579186
CAS No.: 185519-60-2
M. Wt: 201.13 g/mol
InChI Key: TYXTUHAHLLCGAG-UHFFFAOYSA-N
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Description

[(Methaneseleninyl)methyl]benzene is an organoselenium compound that features a benzene ring substituted with a methaneseleninyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Methaneseleninyl)methyl]benzene typically involves the introduction of a methaneseleninyl group to a benzene ring. One common method is through electrophilic aromatic substitution, where benzene reacts with methaneseleninyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methaneseleninyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(Methaneseleninyl)methyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The methaneseleninyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the methaneseleninyl group to a selenol or selenide.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the methaneseleninyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol or selenide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[(Methaneseleninyl)methyl]benzene has several scientific research applications:

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential use in the development of selenium-based drugs, particularly for cancer therapy due to selenium’s known anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Methaneseleninyl)methyl]benzene involves its ability to undergo redox reactions, which can modulate biological pathways. The methaneseleninyl group can interact with various molecular targets, including enzymes and proteins, affecting their function. This interaction is often mediated through the formation of selenenyl sulfide bonds with thiol groups in proteins, leading to changes in protein activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methaneselenol: Contains a methaneselenyl group but lacks the aromatic benzene ring.

    Selenobenzene: Features a selenium atom directly bonded to a benzene ring.

    Benzyl selenide: Contains a selenide group attached to a benzene ring via a methylene bridge.

Uniqueness

[(Methaneseleninyl)methyl]benzene is unique due to the presence of both a methaneseleninyl group and a benzene ring, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

185519-60-2

Molecular Formula

C8H10OSe

Molecular Weight

201.13 g/mol

IUPAC Name

methylseleninylmethylbenzene

InChI

InChI=1S/C8H10OSe/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

TYXTUHAHLLCGAG-UHFFFAOYSA-N

Canonical SMILES

C[Se](=O)CC1=CC=CC=C1

Origin of Product

United States

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